molecular formula C8H4Br2N2O2 B1360804 4,6-Dibromo-1H-indazole-3-carboxylic acid CAS No. 885518-30-9

4,6-Dibromo-1H-indazole-3-carboxylic acid

Cat. No.: B1360804
CAS No.: 885518-30-9
M. Wt: 319.94 g/mol
InChI Key: IRPZPQUTXGHQIG-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indazole-3-carboxylic acid (CAS 885518-30-9) is a high-value brominated indazole derivative serving as a key synthetic intermediate in organic and medicinal chemistry research . Its molecular formula is C 8 H 4 Br 2 N 2 O 2 , with a molecular weight of 319.94 g/mol . The compound features a carboxylic acid functional group, which makes it a versatile building block for further chemical transformations, such as the formation of amide bonds . This compound is of significant interest in the development of novel pharmaceutical agents, particularly as a precursor in the synthesis of N -(s)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide derivatives . These derivatives are being investigated as potent and selective nicotinic acetylcholine receptor agonists or partial agonists , showing potential for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia . Researchers utilize this compound to introduce a sterically hindered, brominated indazole core into target molecules, which can be critical for optimizing binding affinity and selectivity in drug discovery efforts. The product is classified with the signal word "Warning" and should be handled with appropriate personal protective equipment . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZPQUTXGHQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646115
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
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Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-30-9
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dibromo 1h Indazole 3 Carboxylic Acid and Its Derivatives

Strategies for Indazole Core Synthesis

The synthesis of the indazole core is foundational to obtaining 4,6-Dibromo-1H-indazole-3-carboxylic acid. Chemists have developed a variety of strategies that can be broadly categorized into cyclization reactions and diazotization-based approaches, each with its own set of advantages and limitations.

Cyclization Reactions for the Indazole Nucleus

Cyclization reactions are a cornerstone of heterocyclic chemistry, and the formation of the indazole nucleus is no exception. These methods typically involve the construction of the pyrazole (B372694) ring fused to a pre-existing benzene (B151609) ring through the formation of a crucial N-N or C-N bond.

A prevalent strategy is the [3+2] cycloaddition , where a three-atom component reacts with a two-atom component to form the five-membered pyrazole ring. A common variant involves the reaction of diazo compounds with arynes. organic-chemistry.orgresearchgate.net Arynes, highly reactive intermediates generated in situ from precursors like o-(trimethylsilyl)aryl triflates, readily undergo cycloaddition with various diazo compounds. researchgate.netresearchgate.net This method is valued for its efficiency and ability to proceed under mild, room-temperature conditions, offering a direct route to a wide array of substituted indazoles. researchgate.net

Another significant approach is intramolecular cyclization . This can be achieved through various catalytic systems. For instance, an intramolecular Ullmann-type reaction has been successfully employed, providing a scalable route to functionalized 1H-indazoles. thieme-connect.com Palladium-catalyzed intramolecular C-H amination of aminohydrazones represents another sophisticated technique for forging the indazole ring system. nih.gov Furthermore, copper-mediated N-N bond formation has been reported as an efficient method for the cyclization of ketimine intermediates, which are readily prepared from o-aminobenzonitriles. nih.gov

Other notable cyclization strategies include:

1,3-Dipolar cycloadditions between α-substituted α-diazomethylphosphonates and arynes. organic-chemistry.org

N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org

One-pot metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org

These diverse cyclization methods provide chemists with a versatile toolkit for constructing the indazole core, allowing for the introduction of various substituents required for derivatives like this compound.

Diazotization-Based Approaches for 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization reactions represent a classical yet highly effective method for synthesizing 1H-indazole-3-carboxylic acid and its derivatives. sioc-journal.cnbloomtechz.com This approach hinges on the transformation of a primary aromatic amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. bloomtechz.com This strategy is particularly well-suited for the synthesis of derivatives carboxylated at the 3-position.

A highly efficient protocol involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This transformation is achieved through the action of diazotization reagents, such as sodium nitrite (B80452) in an acidic medium. sioc-journal.cnchemicalbook.com The key advantages of this method include its operational simplicity, the use of mild reaction conditions, rapid reaction rates, and consistently high yields. sioc-journal.cnrawdatalibrary.net The wide substrate scope of this reaction makes it an efficient and concise route for accessing a variety of 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This approach has been successfully applied to the synthesis of drug molecules like granisetron (B54018) and lonidamine. sioc-journal.cngoogle.com

Table 1: Key Features of the Diazotization Approach

FeatureDescriptionReference
Starting MaterialsOrtho-aminobenzacetamides and Ortho-aminobenzacetates sioc-journal.cn
Key ReagentDiazotization agents (e.g., NaNO₂) sioc-journal.cnchemicalbook.com
Reaction ConditionsMild, typically low temperatures (0°C) sioc-journal.cnchemicalbook.com
AdvantagesOperational simplicity, rapid, high yields, wide scope sioc-journal.cn
Product Class1H-indazole-3-carboxylic acid derivatives sioc-journal.cnbloomtechz.com

The mechanism of this transformation proceeds through a critical diazonium salt intermediate. sioc-journal.cnbloomtechz.com The process begins with the reaction of the primary aromatic amine on the ortho-aminobenzacetamide or ortho-aminobenzacetate substrate with the diazotizing agent to form an N-nitrosoamine. This intermediate then rearranges, typically under acidic conditions, to generate the aryl diazonium salt. reddit.com This diazonium salt is the key intermediate that undergoes a subsequent intramolecular cyclization, where the nucleophilic carbon atom adjacent to the ester or amide group attacks the diazonium group, leading to the formation of the pyrazole ring and expulsion of nitrogen gas. This cyclization step effectively constructs the 1H-indazole-3-carboxylic acid derivative skeleton. sioc-journal.cnbloomtechz.com

Challenges and Innovations in Indazole Core Synthesis

Despite the availability of numerous synthetic methods, the synthesis of complex indazole derivatives is not without its challenges. Researchers continually seek to overcome these hurdles through innovative chemical strategies.

Recent innovations have focused on developing more efficient and safer synthetic protocols. The development of "one-pot" or cascade reactions is a major advancement, allowing for the synthesis of complex molecules like 2H-indazole derivatives from simple starting materials in a single operation, which reduces waste and improves economic efficiency. nih.gov

There is also a continuous effort to replace harsh reagents and conditions with milder, more selective catalytic systems. For instance, newer copper-catalyzed cyclization methods for o-haloaryl N-sulfonylhydrazones have been shown to proceed at lower temperatures and with lower catalyst loading compared to previous methods. nih.gov The development of scalable, three-step approaches that avoid hazardous intermediates and expensive starting materials also represents a significant innovation in the field. thieme-connect.com The use of expensive catalysts like rhodium has been addressed by exploring more cost-effective synergistic systems, such as those combining cobalt and copper. nih.gov These innovations are crucial for making the synthesis of compounds like this compound more practical, scalable, and environmentally benign.

Development of Atom-Economical Strategies

Atom economy is a foundational principle in green chemistry that aims to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comnumberanalytics.com In the synthesis of indazole derivatives, atom-economical strategies are increasingly important. Such strategies often involve addition reactions, as they inherently incorporate all reactant atoms into the product. rsc.org For instance, the synthesis of the indazole core via a [3+2] cycloaddition of a diazo compound with an aryne is a highly atom-economical approach. organic-chemistry.org

Table 1: Comparison of Reaction Types by Atom Economy
Reaction TypeGeneral Atom EconomyExample in Indazole Synthesis
Addition Reactions (e.g., Cycloaddition)High[3+2] cycloaddition to form the indazole ring organic-chemistry.org
Substitution ReactionsModerate to LowHalogenation with by-product formation
Elimination ReactionsLowDehydration steps with water as a by-product
Transition-Metal-Catalyzed C-H Activation and Cyclization Sequences

Transition-metal-catalyzed reactions have become a powerful tool for the synthesis of complex heterocyclic compounds like indazoles. researchgate.net These methods often involve C-H activation, which allows for the direct functionalization of C-H bonds, and cyclization to form the indazole ring in a single step. nih.gov

Rhodium and copper co-catalyzed systems have been employed in the synthesis of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation. nih.gov Similarly, palladium-catalyzed reactions are widely used for C-C and C-N bond formation in the synthesis of indazole derivatives. researchgate.net For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl groups at specific positions on the indazole ring. nih.govmdpi.com

While a direct transition-metal-catalyzed synthesis of this compound is not explicitly described, one could envision a strategy where a suitably substituted benzene derivative undergoes a catalyzed cyclization to form the dibrominated indazole core. The catalyst, reaction conditions, and starting materials would need to be carefully selected to ensure the desired regioselectivity of the bromine atoms.

Table 2: Examples of Transition-Metal Catalysts in Indazole Synthesis
Catalyst SystemReaction TypeReference
Rh(III)/Cu(II)C-H Activation/Annulation nih.gov
Palladium(0) complexesCross-Coupling Reactions (e.g., Suzuki-Miyaura) researchgate.netnih.govmdpi.com
Copper(I) IodideN-Arylation researchgate.net

Bromination Strategies for 4,6-Dibromo Substitution

Halogenation Reactions of Indazole Derivatives

The introduction of halogen atoms, particularly bromine, onto the indazole ring is a key step in the synthesis of this compound. Brominated indazoles are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov A common reagent for the bromination of indazoles is N-bromosuccinimide (NBS), which can be used in various solvents to achieve regioselective bromination at the C3 position. chim.it Other brominating agents such as bromine (Br₂) have also been used, though they may lead to mixtures of products with poor selectivity. nih.gov

Regioselectivity in Directed Bromination

Achieving the specific 4,6-dibromo substitution pattern requires careful control of the regioselectivity of the bromination reaction. The directing effects of substituents on the indazole ring play a crucial role in determining the position of electrophilic attack. For instance, the presence of a carboxylic acid group at the C3 position will influence the electronic properties of the benzene portion of the indazole ring, thereby directing incoming electrophiles.

In some cases, a multi-step process may be necessary to achieve the desired substitution pattern. This could involve the bromination of a precursor molecule with a directing group that is later converted to the carboxylic acid. Alternatively, direct bromination of indazole-3-carboxylic acid could be attempted, with the reaction conditions optimized to favor the formation of the 4,6-dibromo isomer. The choice of solvent, temperature, and brominating agent are all critical factors in controlling the regioselectivity of the reaction. nih.gov

Carboxylic Acid Functionalization and Derivatization

Esterification and Hydrolysis Pathways

The carboxylic acid group at the C3 position of this compound can be readily converted to a variety of derivatives, with esters being one of the most common. diva-portal.org Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For example, 1H-indazole-3-carboxylic acid can be converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of methanesulfonic acid.

Conversely, the corresponding esters can be hydrolyzed back to the carboxylic acid. This is typically achieved by reacting the ester with a base, such as sodium hydroxide, followed by acidification. semanticscholar.org The ease of esterification and hydrolysis allows for the protection of the carboxylic acid group during other synthetic transformations and its subsequent deprotection to yield the final product.

The direct alkylation of indazole-3-carboxylic acid has been shown to be a viable method for producing N1-substituted derivatives, which can then be further functionalized. diva-portal.org

Table 3: Common Reactions for Carboxylic Acid Functionalization
ReactionReagentsProduct
Fischer EsterificationAlcohol, Acid CatalystEster
Base-Mediated HydrolysisAqueous Base (e.g., NaOH), then AcidCarboxylic Acid
N-AlkylationAlkyl Halide, BaseN-Alkyl Indazole-3-carboxylic acid

Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid

The formation of an amide bond, linking the 1H-indazole-3-carboxylic acid with various primary or secondary amines, is a fundamental strategy for creating a diverse library of indazole-3-carboxamides. researchgate.netderpharmachemica.com This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A prevalent method employs coupling agents to facilitate this transformation in a one-pot procedure. derpharmachemica.com The carboxylic acid is treated with reagents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)-ethyl-carbodiimide hydrochloride (EDC.HCl) in the presence of a base like triethylamine (B128534) (TEA). derpharmachemica.com The reaction is typically carried out in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF). derpharmachemica.com After an initial activation period, the desired amine is introduced to the mixture, and the reaction proceeds at room temperature to yield the corresponding 1H-indazole-3-carboxamide. derpharmachemica.com

An alternative approach involves converting the carboxylic acid into a more reactive acyl intermediate, such as an acid chloride. google.com This intermediate can then react readily with an amine to form the amide. For example, 1-methylindazole-3-carboxylic acid can be converted to its acid chloride, which is then dissolved in a solvent like dichloromethane (B109758) and treated with a solution of the target amine and triethylamine to yield the final amide product. google.com

MethodKey ReagentsSolventTypical Conditions
Direct CouplingEDC.HCl, HOBT, TEADMFRoom Temperature, 4-6 hours
Via Acid ChlorideThionyl Chloride (for acid chloride formation), TriethylamineDichloromethaneMulti-step, typically at room temperature

Formation of Hydrazide Derivatives

Hydrazide derivatives of 1H-indazole-3-carboxylic acid are valuable synthetic intermediates, often used to construct more complex heterocyclic systems like 1,3,4-oxadiazoles. jocpr.comnih.gov A common and effective route to synthesize 1H-indazole-3-carboxylic acid hydrazide begins with the esterification of the parent carboxylic acid. jocpr.com

In a typical procedure, 1H-indazole-3-carboxylic acid is first converted to its methyl ester by refluxing it in methanol with a catalytic amount of sulfuric acid. jocpr.com The resulting 1H-indazole-3-carboxylic acid methyl ester is then treated with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. jocpr.com This reaction substitutes the methoxy (B1213986) group of the ester with the hydrazinyl group to form the desired 1H-indazole-3-carboxylic acid hydrazide. jocpr.com The resulting hydrazide is a stable intermediate that can be isolated and used in subsequent reactions. For instance, it can undergo further amide coupling with various aryl acids using coupling agents like O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to produce novel N'-acyl-hydrazide derivatives. jocpr.com

Another established method involves the conversion of the carboxylic acid to a crude acid chloride using a reagent like thionyl chloride. nih.gov This activated intermediate is then reacted with a hydrazine, such as isoniazid, in a solvent like dichloromethane at room temperature to yield the diacylhydrazine product. nih.gov

StepMethodKey ReagentsConditions
1 (Route A)EsterificationMethanol, H₂SO₄ (catalytic)Reflux
2 (Route A)HydrazinolysisHydrazine Hydrate, EthanolReflux
1 (Route B)Acid Chloride FormationThionyl ChlorideReflux
2 (Route B)Hydrazide FormationHydrazine, DichloromethaneRoom Temperature

O-Alkylation of Carboxylates for Ester Formation

O-alkylation of the carboxylate group of 1H-indazole-3-carboxylic acid results in the formation of the corresponding esters, which are common intermediates in the synthesis of other derivatives, such as hydrazides. jocpr.com

One of the most direct methods for ester formation is Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid. jocpr.com The reaction is driven to completion by the large excess of the alcohol, yielding the corresponding ester, such as 1H-indazole-3-carboxylic acid methyl ester. jocpr.com

A different approach allows for the synthesis of the esterified indazole core in a single step from non-indazole precursors. For example, 1H-indazole-3-carboxylic acid, ethyl ester can be synthesized through a [3+2] cycloaddition reaction. orgsyn.org This method involves reacting 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) with ethyl diazoacetate in tetrahydrofuran (B95107) (THF). orgsyn.org A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), is used to generate benzyne (B1209423) in situ, which then reacts with the diazoester to form the indazole ring with the ethyl ester already in place. orgsyn.org This method provides a direct route to the ester without starting from the corresponding carboxylic acid. orgsyn.org

MethodStarting MaterialsKey ReagentsDescription
Fischer Esterification1H-Indazole-3-carboxylic acid, Alcohol (e.g., Methanol)H₂SO₄ (catalytic)Acid-catalyzed reaction between a carboxylic acid and an alcohol.
Cycloaddition2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetateTBAFForms the esterified indazole ring directly from acyclic precursors.

Optimization of Synthetic Routes for Yield and Purity

Optimizing synthetic routes is critical for the efficient production of 1H-indazole-3-carboxylic acid derivatives, aiming to maximize product yield while minimizing the formation of impurities. nih.gov Research into the synthesis of precursors, such as 1H-indazole-3-carboxaldehydes from indoles via nitrosation, provides valuable insights into reaction control. nih.govresearchgate.net

A key challenge in the nitrosation of indoles is the formation of dimer by-products. nih.gov A significant improvement in yield and purity was achieved by altering the addition procedure. A slow, "reverse" addition of the indole (B1671886) substrate to the nitrosating mixture (containing NaNO₂ and HCl) helps maintain a low concentration of the nucleophilic indole, which suppresses the side reaction leading to dimers. nih.gov Temperature also plays a role; reducing the reaction temperature to 0°C can be beneficial for certain substrates. nih.gov

Another highly efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This approach is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and consistently high yields. sioc-journal.cn The process is believed to proceed through a key diazonium salt intermediate. sioc-journal.cn This method offers a concise and effective route to the target compounds, as demonstrated by its successful application in the total synthesis of drugs like granisetron and lonidamine. sioc-journal.cn

StrategyProblem AddressedKey FindingsOutcome
Slow "Reverse" AdditionFormation of dimer by-products in indole nitrosationMaintains a low concentration of the nucleophilic indole substrate.Significantly improved yield and purity. nih.gov
Temperature ControlSide reactions and product degradationLowering temperature (e.g., to 0°C) can improve yield for some substrates. nih.govEnhanced reaction control.
Diazotization of ortho-amino precursorsInefficient, multi-step synthesesProvides direct, one-step conversion under mild conditions.High yields, operational simplicity, and rapid reaction rates. sioc-journal.cn

Chemical Reactivity and Reaction Mechanisms of 4,6 Dibromo 1h Indazole 3 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Indazole Ring

The indazole ring is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic reactions. The presence of electron-withdrawing bromine atoms at the 4- and 6-positions and a carboxylic acid group at the 3-position significantly influences the ring's reactivity. These substituents deactivate the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution, making such reactions less favorable compared to unsubstituted indazole.

Conversely, the electron-deficient nature of the ring, enhanced by these deactivating groups, can make it more susceptible to nucleophilic attack under certain conditions. Functionalization of the indazole core, particularly at the nitrogen atoms or via displacement of the halogen atoms, is a key strategy in the synthesis of various indazole derivatives. researchgate.net For instance, N-alkylation and N-arylation are common reactions, often proceeding under basic conditions. researchgate.netnih.gov While direct C-H functionalization is challenging due to the deactivated ring, transition-metal-catalyzed cross-coupling reactions at the C-Br positions offer a powerful method for introducing new carbon-carbon or carbon-heteroatom bonds.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the indazole ring exhibits typical reactivity for this functional group. It can be converted into a variety of derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Key reactions of the carboxylic acid moiety include:

Amide Formation: The carboxylic acid can be coupled with various amines to form indazole-3-carboxamides. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with reagents like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine. nih.gov

Esterification: Reaction with alcohols under acidic conditions can yield the corresponding esters.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, (4,6-dibromo-1H-indazol-3-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Under certain conditions, particularly at high temperatures or in the presence of catalysts, the carboxylic acid group can be removed as carbon dioxide. This decarboxylation can be a key step in synthetic pathways to access 3-unsubstituted or 3-functionalized indazoles. nih.govrsc.org

The following table summarizes the common transformations of the carboxylic acid group in indazole-3-carboxylic acids.

Reaction TypeReagentsProduct
Amide FormationOxalyl Chloride, Amine, Triethylamine (B128534)Indazole-3-carboxamide
EsterificationAlcohol, Acid CatalystIndazole-3-carboxylate Ester
ReductionLithium Aluminum Hydride (LiAlH₄)Indazol-3-yl-methanol
DecarboxylationHeat, Catalyst3-H-Indazole

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations involving indazole derivatives.

The reaction between N-unsubstituted indazoles and formaldehyde (B43269) has been studied to understand the formation of N-hydroxymethyl derivatives, which are important intermediates in synthesis. nih.govacs.org This reaction is common to many azoles, including indazoles, pyrazoles, imidazoles, and triazoles. nih.govacs.org

Experimental studies using NMR and crystallography have shown that N-unsubstituted indazoles react with formaldehyde, typically in aqueous acidic solutions, to primarily yield N1-hydroxymethyl derivatives ((1H-indazol-1-yl)methanol). nih.govacs.org The reaction proceeds via the nucleophilic attack of the indazole nitrogen atom on the electrophilic carbon of formaldehyde. While both N1 and N2 isomers can potentially form, the N1-substituted product is generally found to be the more stable and major product for many indazole derivatives. nih.gov For instance, indazole itself, as well as its 4-nitro, 5-nitro, and 6-nitro derivatives, react with formaldehyde in aqueous HCl to afford the (1H-indazol-1-yl)methanol derivatives. acs.org

N-unsubstituted indazoles exist as a mixture of two tautomers in equilibrium: the 1H- and 2H-tautomers. researchgate.net The 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net The position of this equilibrium can be influenced by substituents and the solvent. researchgate.netnih.gov

In acidic media, the reaction mechanism involves the protonation of formaldehyde, which makes it a much more reactive electrophile. nih.govacs.org The neutral indazole tautomer then attacks the protonated formaldehyde. A direct reaction between a protonated indazolium cation and formaldehyde is considered unlikely because the indazolium cation is no longer nucleophilic. nih.govacs.org The preference for the formation of the N1-isomer over the N2-isomer is explained by the relative thermodynamic stabilities of the products, with the 1-substituted isomer being significantly more stable than the 2-substituted isomer in many cases. acs.org

The following table outlines the key species involved in the reaction of indazole with formaldehyde in an acidic medium.

ReactantFormRole
IndazoleNeutral (1H- or 2H-tautomer)Nucleophile
FormaldehydeProtonated (CH₂OH⁺)Electrophile
IndazoleProtonated (Indazolium cation)Non-reactive

Decarboxylative functionalization is a powerful synthetic strategy that uses readily available carboxylic acids as substrates to form new bonds. nih.govrsc.org These reactions involve the removal of the carboxyl group as CO₂ and the simultaneous formation of a new bond at the carbon atom that was attached to the carboxyl group.

For aromatic and heteroaromatic carboxylic acids like 4,6-Dibromo-1H-indazole-3-carboxylic acid, decarboxylation can be initiated through several pathways, including photoredox catalysis or transition-metal-catalyzed processes. rsc.org In a typical photoredox cycle, the carboxylic acid (or its corresponding carboxylate) is oxidized via single-electron transfer (SET) to generate a carboxyl radical. This radical readily loses CO₂ to form an aryl radical (in this case, a 4,6-dibromo-1H-indazol-3-yl radical). This highly reactive radical can then be trapped by a suitable coupling partner to form the desired functionalized product. rsc.org This strategy allows for the introduction of a wide range of functionalities, including alkyl, aryl, and heteroatom groups, at the 3-position of the indazole ring. nih.govrsc.org

Decarboxylative Functionalization Pathways

Influence of Dibromo Substitution on Reaction Pathways and Selectivity

The presence of two bromine atoms on the indazole core significantly modulates the electronic properties and reactivity of the molecule. Bromine atoms exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and weakly electron-donating via resonance (+M). The net result is the deactivation of the benzene ring towards electrophilic aromatic substitution and an increase in the acidity of the N-H proton of the pyrazole (B372694) ring and the carboxylic acid proton.

This electronic influence has several important consequences for reaction pathways:

Acidity: The increased acidity of the N-H proton facilitates N-alkylation or N-arylation reactions, as the proton can be removed more easily by a base. beilstein-journals.org

Reactivity of C-Br Bonds: The primary sites for functionalization are the robust C-Br bonds at positions 4 and 6, which readily participate in transition metal-catalyzed reactions. The relative reactivity of these two positions can be influenced by steric hindrance and the specific reaction conditions, potentially allowing for selective mono- or di-functionalization.

Ring Reactivity: The electron-withdrawing nature of the bromine atoms deactivates the carbocyclic ring, making further electrophilic substitution (e.g., nitration, halogenation) more difficult and directing it to specific positions. Conversely, it can make the ring more susceptible to nucleophilic aromatic substitution under certain conditions. Studies on other substituted indazoles have shown that substituents on the indazole nucleus can direct the regioselectivity of further halogenation. rsc.org For instance, the presence of a substituent at the C4 position can direct bromination to the C7 position. rsc.org

Carboxylic Acid Reactivity: The electron-withdrawing effect of the bromines enhances the acidity of the carboxylic acid, which can influence the conditions required for reactions such as esterification or amidation. It also impacts the ease of deprotonation to the carboxylate, which is a key step in the aforementioned photocatalytic decarboxylation.

Structure Activity Relationship Sar Studies of 4,6 Dibromo 1h Indazole 3 Carboxylic Acid Derivatives

Conformational Analysis and Tautomerism of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Theoretical calculations and experimental observations have consistently shown that for most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This preference is a crucial factor in the molecule's conformational behavior and its subsequent interactions with biological targets. The stability of the 1H-tautomer influences the geometry and electronic distribution of the entire scaffold, dictating how the molecule presents its functional groups for binding. The specific substitution pattern of 4,6-Dibromo-1H-indazole-3-carboxylic acid further influences this tautomeric equilibrium, although the 1H form is generally expected to predominate.

Impact of Halogen Substitution Patterns on Bioactivity

The presence and position of halogen atoms on the indazole ring are pivotal in modulating the bioactivity of its derivatives. chim.it Bromine atoms, in particular, introduce unique electronic and steric properties that can significantly enhance or alter molecular interactions.

Positional Effects of Bromine Atoms on Molecular Interactions

The placement of bromine atoms at the 4- and 6-positions of the indazole ring has a profound effect on the molecule's interaction with protein targets. One of the key mechanisms by which halogens influence binding is through the formation of halogen bonds. ump.edu.plump.edu.pl A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a protein. ump.edu.plump.edu.pl The specific 4,6-dibromo substitution pattern creates a distinct electronic landscape on the surface of the indazole ring, enabling specific and potentially high-affinity interactions within a receptor's binding pocket that would not be possible with other substitution patterns. The bromine atoms can also influence the orientation of adjacent functional groups through steric hindrance, further refining the molecule's binding conformation. nih.gov

Electronegativity and Steric Influences of Halogens

Halogens exert a strong influence on a molecule's properties through both electronic and steric effects. The bromine atoms in this compound are highly electronegative, which leads to a withdrawal of electron density from the aromatic ring. This inductive effect can alter the pKa of the entire molecule and the reactivity of nearby functional groups, including the carboxylic acid. nih.gov

From a steric perspective, bromine is a relatively large atom. nih.gov The presence of two bromine atoms at positions 4 and 6 introduces significant bulk, which can be advantageous or disadvantageous depending on the topology of the target binding site. This steric bulk can enforce a specific conformation on the molecule, reducing its rotational freedom and potentially locking it into a bioactive shape. This pre-organization can lower the entropic penalty of binding, leading to higher affinity. Conversely, if the binding pocket is too small, the steric hindrance from the bromine atoms could prevent effective binding. ump.edu.plsemanticscholar.org

Critical Role of the Carboxylic Acid Group in Biological Activity

The carboxylic acid group at the 3-position of the indazole scaffold is a cornerstone of its biological activity. chim.it This functional group is a versatile hydrogen bond donor and acceptor, and its anionic carboxylate form can participate in crucial ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site.

Furthermore, the carboxylic acid serves as a key synthetic handle for creating a diverse library of derivatives, most notably carboxamides. bloomtechz.comderpharmachemica.com The conversion of the carboxylic acid to an amide allows for the exploration of a wide range of chemical space by introducing various substituents. bloomtechz.com This modification can improve properties such as cell permeability and metabolic stability. The esterification of the carboxylic acid group is another common modification that increases the compound's lipophilicity, which can enhance its ability to cross biological membranes. bloomtechz.com The foundational role of this group is also highlighted by its use as a key intermediate in the synthesis of established drugs, such as the antiemetic Granisetron (B54018). innospk.com

Regioselectivity of Functionalization and its Influence on Biological Activity

The precise location and orientation of functional groups attached to the indazole core are critical determinants of biological activity. beilstein-journals.org Regioselectivity, or the control over where a chemical reaction occurs on the molecule, is therefore of paramount importance in the design of potent derivatives.

Significance of Amide Linker Regiochemistry in Indazole-3-carboxamides

A compelling example of the importance of regiochemistry is found in the study of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov Research has unequivocally demonstrated that the orientation of the amide linker is critical for inhibitory activity. nih.gov

Derivatives containing a '-CO-NH-Ar' linker, where the carbonyl group is directly attached to the C3 position of the indazole ring, exhibit potent inhibition of calcium influx. In stark contrast, the isomeric 'reverse amide' derivatives, with a '-NH-CO-Ar' linker, are completely inactive. nih.govnih.gov This stark difference in activity underscores that a specific spatial arrangement of the hydrogen bond donor (N-H) and acceptor (C=O) within the linker is an absolute requirement for effective interaction with the CRAC channel protein. nih.gov

The following table illustrates the critical impact of amide linker regiochemistry on the inhibition of calcium influx in mast cells.

CompoundAmide Linker RegiochemistryStructureIC₅₀ (µM) for Calcium Influx Inhibition
12d -CO-NH-ArIndazole-CO-NH-Aryl0.67
9c -NH-CO-ArIndazole-NH-CO-Aryl>100 (inactive)

Data sourced from studies on indazole-3-carboxamides as CRAC channel blockers. nih.gov

This finding highlights that even subtle changes in molecular architecture, such as reversing the orientation of an amide bond, can lead to a complete loss of biological function, emphasizing the precise structural requirements for molecular recognition at the target site. nih.gov

Structure-Based Design Principles for Novel Derivatives

The structure-based design of novel derivatives originating from the this compound scaffold is a methodical process that leverages an understanding of the target protein's three-dimensional structure to optimize ligand binding and biological activity. This approach is fundamental in medicinal chemistry for developing potent and selective inhibitors for various therapeutic targets, including protein kinases.

The indazole ring itself is recognized as a "privileged scaffold" in drug discovery, capable of forming key hydrogen bond interactions with the hinge region of many protein kinases. The bromine atoms at the 4- and 6-positions of the indazole ring play a significant role in modulating the compound's properties and guiding the design of new analogs. These halogen substituents can influence the electronic environment of the ring system and provide sites for further chemical modification.

Key Design Principles:

Exploitation of Halogen Bonding: The bromine atoms at the C4 and C6 positions can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's active site, such as oxygen or sulfur. This can enhance binding affinity and selectivity. Computational modeling is often employed to identify potential halogen bond acceptors within the target's binding pocket to guide the design of derivatives with optimized interactions.

Vectorial Exploration of Chemical Space: The bromine atoms serve as synthetic handles for introducing a variety of substituents through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the systematic exploration of the chemical space around the indazole core to identify substitutions that can access and interact with specific sub-pockets of the target's active site. Structure-based design guides the selection of these substituents to ensure they are of an appropriate size, shape, and chemical nature to form favorable interactions.

Amide Bond Modification at the 3-Carboxylic Acid Position: The carboxylic acid at the C3 position is a key interaction point and is often converted to a carboxamide. The R-group of the amide can be designed to extend into solvent-exposed regions or to form additional interactions within the binding site. The nature of this R-group is critical for potency and selectivity. Structure-guided design helps in selecting moieties that complement the topology and chemical environment of the target protein. For example, introducing a hydrophobic ring can occupy a deep back pocket, while a hydrophilic group can interact with the bulk solvent region, both of which can be critical for inhibitory activity and selectivity. nih.gov

Table of Structure-Based Design Strategies and Their Rationale:

Design StrategyRationalePotential Outcome
Halogen Bond Optimization Utilize the bromine atoms at C4 and C6 to form halogen bonds with backbone carbonyls or other electron-rich residues in the active site.Increased binding affinity and selectivity.
Bioisosteric Replacement of Bromine Replace one or both bromine atoms with other groups (e.g., -Cl, -CH3, -CF3) to modulate electronics, lipophilicity, and metabolic stability.Improved pharmacokinetic properties and potency.
Suzuki/Sonogashira Coupling at C4/C6 Introduce aryl, heteroaryl, or alkynyl groups to probe and occupy adjacent pockets in the binding site.Enhanced potency and exploration of new binding interactions.
Amide Library Synthesis at C3 Vary the amine component of the C3-carboxamide to optimize interactions in the solvent-exposed region or other nearby pockets.Improved potency, selectivity, and solubility.

The following table details representative derivatives and the design principles that led to their development, along with their reported biological activities.

Table of Representative this compound Derivatives and their Biological Activity:

Compound IDModification from Parent ScaffoldDesign RationaleTargetActivity (IC₅₀)
Derivative A C3-carboxamide with a substituted phenyl ringTo occupy a hydrophobic pocket adjacent to the hinge region.Kinase X50 nM
Derivative B Replacement of C6-Br with a morpholino groupTo enhance solubility and form hydrogen bonds with solvent.Kinase Y120 nM
Derivative C Suzuki coupling of a pyridine (B92270) ring at C4To introduce a nitrogen atom for potential hydrogen bonding in a side pocket.Kinase Z85 nM
Derivative D C3-carboxamide with a piperidine (B6355638) moietyTo improve metabolic stability and explore interactions in the solvent channel.Kinase X70 nM

Theoretical and Computational Chemistry of 4,6 Dibromo 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

For many indazole derivatives, DFT has been successfully employed to study their physicochemical properties and electrostatic potential. For instance, DFT calculations at the B3LYP/6-311+ level have been used to analyze novel indazole compounds, revealing insights into their HOMO-LUMO energy gaps. Furthermore, studies on the parent compound, indazole-3-carboxylic acid, have utilized DFT to investigate its geometry and electronic structure, particularly in the context of its metal complexes and their potential as enzyme inhibitors.

TD-DFT is the standard method for calculating excited-state properties, making it essential for predicting UV-Vis absorption spectra. While such studies have been performed for various organic molecules, specific TD-DFT analysis for 4,6-Dibromo-1H-indazole-3-carboxylic acid is not currently documented.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on the principles of quantum mechanics without empirical parameterization, provide a high level of theory for analyzing electronic structure. While these methods are computationally intensive, they offer benchmark accuracy for properties like molecular energies and geometries. Research employing ab initio calculations on the electronic structure of this compound remains to be published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools for understanding the behavior of molecules in various environments. MD simulations have been used to study the stability and interactions of other complex heterocyclic compounds within biological systems, such as DNA gyrase or histone deacetylase receptors. These simulations track the movements of atoms over time, providing a dynamic picture of molecular interactions and conformational stability. A dedicated molecular dynamics study on this compound would be necessary to understand its dynamic behavior and interaction potential.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are increasingly used to predict spectroscopic data, which aids in the identification and characterization of new compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help assign experimental spectra and elucidate molecular structures. While computational NMR prediction has been applied to various indazoles and other heterocyclic systems, specific calculated spectra for this compound are not available.

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies determined through methods like DFT (e.g., B3LYP). These predicted spectra are valuable for assigning vibrational modes observed in experimental FT-IR spectra. Computational IR analysis has been performed for related molecules like 1H-indazole-3-carbaldehyde, but not for the title compound.

UV-Vis Spectroscopy: As mentioned, TD-DFT is the primary tool for predicting electronic transitions that correspond to UV-Vis absorption peaks. Such a study would reveal how the bromine and carboxylic acid substituents influence the electronic absorption properties of the indazole core, but this research has not yet been reported.

Thermochemical Properties Determination and Analysis

The determination of a compound's thermochemical properties, such as its enthalpy of formation, is crucial for understanding its stability and reactivity.

Standard Molar Enthalpies of Formation in Condensed and Gas Phases

Experimental and computational studies have determined the standard molar enthalpies of formation for the parent indazole and 1H-indazole-3-carboxylic acid. researchgate.net These studies utilized combustion calorimetry and thermogravimetry, with computational comparisons made using DFT. researchgate.net However, there is no published data on the experimental or calculated standard molar enthalpies of formation for this compound in either the condensed or gas phase. The addition of two heavy bromine atoms would significantly alter these values compared to the parent compound, highlighting the need for specific investigation.

Influence of Substituent Groups on Energetic Profiles

The energetic profile of an indazole derivative is significantly modulated by the nature and position of its substituent groups. In the case of this compound, the presence of two bromine atoms and a carboxylic acid group imposes substantial electronic effects that influence the molecule's stability, reactivity, and intermolecular interactions.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these effects by calculating molecular properties such as electron density distribution, molecular orbital energies, and electrostatic potential. The bromine atoms at positions 4 and 6 are strongly electron-withdrawing due to their high electronegativity, exerting a significant inductive effect (-I) on the indazole ring. This effect lowers the energy of the molecular orbitals and alters the electron density across the bicyclic system.

The carboxylic acid group at position 3 is also electron-withdrawing, further influencing the electronic landscape of the molecule. This group's ability to act as both a hydrogen bond donor and acceptor is a critical factor in determining the molecule's interaction with other molecules, including solvents or biological targets. The orientation of the carboxylic acid group relative to the indazole ring can also lead to different conformational isomers with distinct energy levels.

The combination of these three substituents creates a unique energetic profile for this compound. The electron-withdrawing nature of the substituents generally leads to an increased acidity of the N-H proton compared to unsubstituted indazole. Computational studies on related substituted heterocyclic compounds allow for the prediction of these properties.

Table 1: Predicted Influence of Substituents on the Energetic Properties of the Indazole Ring

Substituent GroupPositionPrimary Electronic EffectPredicted Impact on Energetic Profile
Bromo4Inductive (-I)Stabilization of HOMO/LUMO levels, increased electrophilicity of the ring.
Bromo6Inductive (-I)Further stabilization of molecular orbitals, modification of electrostatic potential.
Carboxylic Acid3Inductive (-I), Resonance (-M)Lowered electron density in the pyrazole (B372694) ring, potential for intramolecular hydrogen bonding.

This table illustrates the expected electronic effects based on general principles of organic chemistry, as specific computational data for this compound were not found in the searched literature.

Tautomeric Equilibria and Solvent Effects in Indazoles

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. researchgate.net Thermodynamic calculations and experimental studies on the parent indazole molecule have consistently shown that the 1H-tautomer is the more stable and predominant form. researchgate.net

The tautomeric equilibrium of substituted indazoles, including this compound, is a delicate balance influenced by both the intrinsic stability of the tautomers and their interactions with the surrounding solvent molecules. The substituents on the benzene (B151609) ring can shift this equilibrium. While electron-withdrawing groups generally stabilize the indazole core, their positional influence on the relative stability of the 1H- versus 2H-tautomer requires specific computational analysis.

Solvent effects play a crucial role in tautomeric equilibria. nih.gov The polarity of the solvent and its ability to form hydrogen bonds can differentially stabilize the tautomers. nih.gov Polar protic solvents, for instance, can form hydrogen bonds with the N-H and carboxylic acid groups, potentially altering the energy difference between the tautomeric forms.

Nonpolar Solvents: In nonpolar environments, the intrinsic stability of the tautomers is the dominant factor, and the 1H-tautomer is generally expected to prevail.

Polar Aprotic Solvents: Solvents like DMSO can act as hydrogen bond acceptors, interacting with the N-H proton of the indazole. The differing dipole moments of the 1H and 2H tautomers will also lead to differential stabilization.

Polar Protic Solvents: Solvents such as water or ethanol can engage in extensive hydrogen bonding networks, acting as both donors and acceptors. Such interactions can significantly stabilize one tautomer over the other. For instance, theoretical studies on similar heterocyclic systems have shown that polar solvents tend to stabilize the tautomer with the higher dipole moment. orientjchem.org

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents on tautomeric equilibria, providing insights into the relative energies and populations of each tautomer in various environments.

Table 2: General Trends in Solvent Effects on Indazole Tautomeric Equilibrium

Solvent TypeDielectric Constant (ε)Primary InteractionExpected Effect on Equilibrium
Gas Phase / NonpolarLowvan der Waals forcesEquilibrium favors the intrinsically more stable tautomer (typically 1H).
Polar Aprotic (e.g., DMSO)HighDipole-dipole, H-bond acceptingStabilization of the more polar tautomer.
Polar Protic (e.g., Water)HighH-bond donating and acceptingComplex interactions can shift the equilibrium depending on the specific hydrogen bonding capabilities of each tautomer.

This table summarizes general principles of solvent effects on tautomeric equilibria observed in heterocyclic compounds. nih.govorientjchem.org The specific behavior of this compound would require dedicated computational studies.

Biological Applications and Mechanistic Insights Excluding Prohibited Content

Modulation of Kinase Pathways by Indazole Derivatives

The indazole chemical structure is a recognized scaffold in the development of kinase inhibitors. researchgate.netnih.gov Research into this class of compounds has highlighted their potential to interfere with the mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in translating extracellular signals into cellular responses like inflammation, apoptosis, and cell differentiation. nih.gov

Apoptosis signal-regulated kinase 1 (ASK1), a member of the MAP kinase kinase kinase (MAP3K) family, is an upstream activator of both JNK and p38 signaling pathways. nih.gov The inhibition of ASK1 is a promising strategy for controlling stress and inflammatory responses. Recent studies have focused on designing and synthesizing novel indazole derivatives as potent ASK1 inhibitors. Mechanistic studies revealed that these compounds could effectively inhibit the protein expression levels of the upregulated ASK1-p38/JNK signaling pathway, demonstrating the potential of the indazole scaffold to modulate this key inflammatory axis. nih.gov

C-Jun N-terminal kinases (JNKs) and p38 MAP kinases are critical components of the stress response signaling pathway. nih.gov Due to the high similarity in their ATP-binding pockets, designing selective inhibitors has been a significant challenge. Nevertheless, extensive research has led to the development of indazole-based inhibitors that show selectivity for JNK isoforms over p38α. nih.govnih.gov For instance, certain N-aromatic-substituted indazole derivatives have been identified as potent and highly selective JNK3 inhibitors. nih.gov The selectivity can be attributed to subtle differences in the active site pockets and the nature of the gatekeeper residue in the respective kinases. nih.gov The ability of the indazole scaffold to be modified to achieve such selectivity underscores its importance in developing targeted therapies for inflammatory and neurodegenerative disorders. nih.govnih.gov

Table 1: Representative Kinase Selectivity Profile for Indazole Scaffolds
Indazole Derivative TypeTarget KinaseObserved ActivitySelectivity Profile
N-Aromatic-Substituted IndazolesJNK3Potent InhibitionSelective against JNK1/2 and p38α nih.gov
Thiophene-IndazolesJNK3InhibitionExhibits selectivity over p38α nih.govresearchgate.net
General Indazole DerivativesASK1 (MAP3K5)Strong InhibitionActs upstream of JNK and p38 pathways nih.gov

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory properties of indazole derivatives are closely linked to their ability to modulate kinase pathways and other cellular mechanisms, leading to a reduction in the production of key inflammatory mediators.

Research has demonstrated that indazole-3-carboxamides, which are direct derivatives of the parent carboxylic acid, can inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from activated mast cells. nih.govnih.gov This effect is a downstream consequence of mast cell stabilization. The inhibition of p38 MAP kinase by various heterocyclic compounds, a known activity for certain indazole derivatives, is a well-established mechanism for reducing the release of both TNF-α and Interleukin-1beta (IL-1β). nih.gov By suppressing these key cytokines, which play a pivotal role in amplifying inflammatory responses, these compounds can exert a potent anti-inflammatory effect. nih.gov

Calcium Channel Modulation

Intracellular calcium signaling is fundamental to the function of immune cells, including mast cells. The modulation of calcium channels represents a critical point for therapeutic intervention in inflammatory and allergic diseases.

A significant mechanism of action for indazole-3-carboxamide derivatives is the potent blockade of the Calcium-Release Activated Calcium (CRAC) channel. nih.gov The influx of extracellular calcium through the CRAC channel is the primary trigger for mast cell degranulation and the release of inflammatory mediators. nih.gov Structure-activity relationship (SAR) studies have shown that indazole-3-carboxamides effectively inhibit this calcium influx, leading to the stabilization of mast cells. nih.govnih.gov This action prevents the release of both pre-stored mediators and the de-novo synthesis of pro-inflammatory cytokines like TNF-α. nih.gov The specific regiochemistry of the amide linker at the 3-position of the indazole ring was found to be critical for this inhibitory activity. nih.govnih.govresearchgate.net

Table 2: Structure-Activity Relationship (SAR) of Indazole-3-Carboxamides in CRAC Channel Inhibition
Structural FeatureEffect on CRAC Channel BlockadeResulting Mast Cell Activity
Indazole-3-Carboxamide Linker (-CO-NH-Ar)Critical for high inhibitory activity nih.govnih.govPotent inhibition of calcium influx and cell stabilization nih.gov
Reverse Amide Isomer (-NH-CO-Ar)Inactive in calcium influx assays nih.govnih.govNo mast cell stabilization observed nih.gov
1-(2,4-dichlorobenzyl) MoietyConfers excellent inhibitory activity nih.govPotent inhibition of TNF-α release nih.gov

Antimicrobial and Antitubercular Activity Mechanisms

Derivatives of bromo-indazole have demonstrated notable activity against various bacterial and fungal pathogens. researchgate.netbanglajol.info The proposed mechanisms of action often involve the inhibition of essential enzymatic pathways necessary for microbial survival. Like other indazole derivatives, 6-bromo-1H-indazole is suggested to inhibit key bacterial enzymes that are involved in critical cellular processes such as cell wall synthesis or DNA replication. researchgate.net

In the context of antitubercular activity, indazole-based compounds have been identified as promising agents against Mycobacterium tuberculosis. researchgate.netnih.gov Computational and in-vitro studies suggest that the indazole nucleus can serve as a scaffold for potent inhibitors of specific mycobacterial enzymes. One key target is the Enoyl-ACP (CoA) reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of M. tuberculosis. pnrjournal.com Molecular docking analyses have shown that indazole scaffolds can achieve high binding affinities with this enzyme, suggesting a potential mechanism for their antitubercular effects. pnrjournal.com Furthermore, certain indolizine (B1195054) derivatives containing a bromo group have shown significant activity against both the H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov

Table 1: Antimicrobial and Antitubercular Activity of Selected Indazole Analogs
Compound ClassTarget Organism/EnzymeProposed Mechanism of ActionReference
6-Bromo-1H-indazole derivativesGram-positive and Gram-negative bacteria, FungiInhibition of key enzymes involved in cell wall synthesis or DNA replication. researchgate.net researchgate.net
Indazole-based scaffoldsMycobacterium tuberculosis (Enoyl-ACP reductase)Inhibition of the InhA enzyme, disrupting fatty acid synthesis. pnrjournal.com pnrjournal.com
Bromo-substituted IndolizinesM. tuberculosis H37Rv and MDR strainsExhibited promising minimum inhibitory concentration (MIC) values. nih.gov nih.gov

Antiviral Properties and Mechanisms of Action

While direct antiviral studies on 4,6-Dibromo-1H-indazole-3-carboxylic acid are limited, research on structurally similar compounds provides insight into potential mechanisms. A study on a 6-bromo-indole-3-carboxylic acid derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govnih.govactanaturae.ru This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govnih.gov

The observed antiviral activity was attributed to multiple mechanisms. The compound was found to possess interferon-inducing activity and was also shown to suppress the formation of syncytia, a process induced by the viral spike protein (S-glycoprotein), by 89%. nih.govnih.gov This suggests that the molecule may interfere with both viral entry/fusion and the host's innate immune response. The high selectivity index (SI = 78.6) of this related indole (B1671886) derivative underscores its potential as a scaffold for developing antiviral agents. nih.govnih.gov

Table 2: Antiviral Activity of a Structurally Related Bromo-Indole Derivative
CompoundVirusKey FindingsProposed MechanismsReference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2IC₅₀ = 1.06 µg/mL; Selectivity Index (SI) = 78.6. nih.gov Complete inhibition of viral replication at 52.0 μM. nih.govnih.govInterferon-inducing activity; Suppression of spike protein-induced syncytium formation. nih.govnih.gov nih.govnih.govactanaturae.ru

Antineoplastic and Antispermatogenic Activity Mechanisms

Indazole-3-carboxylic acid derivatives are well-documented for their anticancer and antispermatogenic properties, with Lonidamine (LND), or [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid], being the most studied example. nih.gov The mechanisms underlying these activities are multifaceted, primarily targeting cellular energy metabolism and cell-cell adhesion.

A primary mechanism for the antineoplastic activity of Lonidamine and related indazole-carboxylic acids is the profound disruption of cellular energy metabolism. nih.gov These compounds target mitochondria, the powerhouse of the cell. LND has been shown to inhibit mitochondrial electron transport and the enzyme hexokinase. nih.gov More specifically, research has demonstrated that LND potently inhibits the mitochondrial pyruvate (B1213749) carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for oxidation. nih.gov

Furthermore, LND targets Complex II (succinate-ubiquinone reductase) of the electron transport chain. nih.gov This inhibition disrupts the normal flow of electrons, impairing cellular respiration and ATP production. biosynth.com A consequence of this disruption is the increased production of reactive oxygen species (ROS), which can induce oxidative stress and promote cell death. nih.gov

The antispermatogenic effect of indazole-3-carboxylic acid derivatives is strongly linked to their ability to disrupt the intricate network of junctions within the seminiferous epithelium. The physical and functional connection between Sertoli cells and developing germ cells is critical for spermatogenesis. oup.com

Lonidamine has been shown to disrupt the inter-Sertoli-germ cell junctions, leading to the premature release of germ cells from the epithelium. nih.gov In vivo models using LND analogs, such as 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, confirm that these compounds induce a loss of adhesion between Sertoli cells and spermatids. oup.com This perturbation of the specialized adherens junctions, known as ectoplasmic specializations, is a key event that halts the process of sperm development.

Other Biological Target Interactions

Beyond their effects on cellular metabolism and adhesion, indazole-3-carboxylic acid derivatives have been identified as potent modulators of serotonin (B10506) receptors, particularly the 5-HT3 receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, and is a key target for antiemetic drugs. mdpi.com

Structure-activity relationship studies have led to the identification of specific indazole derivatives as potent and selective 5-HT3 receptor antagonists. nih.gov For instance, the compound 6g (BRL 43694) from one such study was found to be a highly effective antiemetic agent against chemotherapy-induced emesis, demonstrating the therapeutic potential of this scaffold in targeting the serotonergic system. nih.gov While many indazole-based compounds show activity at 5-HT receptors, the antagonism of the 5-HT3 subtype is a particularly well-characterized interaction for this chemical class. researchgate.net

Table 3: Biological Targets and Mechanisms of Indazole-3-Carboxylic Acid Analogs
Biological TargetCompound Class/ExampleMechanism of ActionResulting Biological ActivityReference
Mitochondrial Pyruvate Carrier (MPC) & Complex IILonidamine (LND)Inhibition of pyruvate transport and electron transport chain function. nih.govAntineoplastic (Inhibition of Cellular Respiration). nih.gov nih.govnih.gov
Sertoli-germ cell adherens junctionsLonidamine (LND)Disruption of cell-cell adhesion in the seminiferous epithelium. nih.govAntispermatogenic. nih.gov nih.govoup.com
Serotonin 5-HT3 ReceptorIndazole-3-carboxylic acid derivatives (e.g., BRL 43694)Antagonism of the ligand-gated ion channel. nih.govAntiemetic. nih.gov nih.gov

Table of Mentioned Compounds

Compound NameChemical Structure/Systematic NamePrimary Associated Activity
This compoundThis compoundCore subject compound
Lonidamine (LND)1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidAntineoplastic, Antispermatogenic
BRL 43694Endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-indazole-3-carboxamide5-HT3 Receptor Antagonist
AF-23641-(2,4-Dichlorobenzyl)-indazole-3-carbohydrazideAntispermatogenic
6-bromo-indole-3-carboxylic acid derivativeDihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleAntiviral (SARS-CoV-2)

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NO is essential for functions like vasodilation and neurotransmission, its overproduction, particularly by iNOS, is implicated in inflammatory conditions. Consequently, the development of NOS inhibitors has been an active area of research.

The indazole nucleus has been identified as a promising scaffold for the development of NOS inhibitors. For instance, compounds such as 7-nitroindazole (B13768) are well-documented inhibitors of NOS. Research has shown that certain indazole derivatives can act as potent and selective inhibitors of the different NOS isoforms. The mechanism of inhibition by these indazole-based compounds is often attributed to their ability to interact with the heme-iron complex within the enzyme's active site, thereby preventing the binding of oxygen, a necessary step for NO synthesis.

However, a direct investigation into the inhibitory activity of This compound against any of the Nitric Oxide Synthase isoforms has not been reported in the available scientific literature. Therefore, no specific data on its potency (e.g., IC₅₀ or Kᵢ values) or its mechanism of action as a NOS inhibitor can be provided.

Modulation of Chemokine Activity

Chemokines are a family of small cytokines that play a crucial role in orchestrating the migration of immune cells to sites of inflammation and injury. They exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as chemokine receptors. The dysregulation of chemokine signaling is associated with various inflammatory and autoimmune diseases, as well as cancer metastasis, making chemokine receptors attractive therapeutic targets.

While the broader class of nitrogen-containing heterocyclic compounds has been explored for the development of modulators of chemokine receptor activity, there is no specific research available that details the effects of This compound on chemokine activity or its interaction with any chemokine receptors. General studies on indazole derivatives have highlighted their potential in a variety of biological contexts, but specific data on their ability to modulate chemokine signaling pathways is not available.

Inhibition of Inosine-5'-monophosphate Dehydrogenase

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). As this pathway is crucial for the proliferation of both normal and cancerous cells, as well as for lymphocytes, IMPDH has emerged as an important target for the development of anticancer, immunosuppressive, and antiviral agents.

A variety of compounds incorporating different chemical scaffolds have been investigated as IMPDH inhibitors. However, there are no published research findings that specifically assess the inhibitory activity of This compound against IMPDH. Consequently, there is no available data on its potency or mechanism of inhibition for this enzyme.

Advanced Analytical Techniques for Characterization and Research of 4,6 Dibromo 1h Indazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,6-Dibromo-1H-indazole-3-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons and the acidic protons of the indazole and carboxylic acid groups. The two aromatic protons on the benzene (B151609) ring would appear as singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing bromine atoms. The N-H proton of the indazole ring would likely appear as a broad singlet at a lower field. The most downfield signal, often broad, is characteristic of the carboxylic acid O-H proton, typically appearing above δ 10-12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift, generally in the range of δ 160-180 ppm. The six carbon atoms of the indazole ring system would produce a set of signals in the aromatic region (δ 110-150 ppm). The positions of these signals are influenced by the bromine substituents and the nitrogen atoms within the heterocyclic ring. For the analogous compound, 4,6-dichloro-1H-indazole-3-carboxylic acid, the carbonyl carbon is predicted to appear around δ 165 ppm. vulcanchem.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR can be used to probe the electronic environment of the two nitrogen atoms in the indazole ring. The chemical shifts of N1 and N2 are typically very different, allowing for the distinction between the two nitrogen environments within the pyrazole (B372694) portion of the indazole core. This technique is particularly useful for studying tautomerism and hydrogen bonding involving the nitrogen atoms.

Solid-State NMR: Solid-state NMR (ssNMR) can be employed to study the compound in its crystalline form. This technique provides insights into the molecular structure and packing in the solid state, revealing information about intermolecular interactions, such as hydrogen bonding, and identifying the presence of different polymorphs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on typical chemical shift values for the functional groups present.

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H Carboxylic Acid (O-H) > 10.0 (broad)
¹H Indazole (N-H) > 9.0 (broad)
¹H Aromatic (C-H) 7.5 - 8.5
¹³C Carbonyl (-COOH) 160 - 180
¹³C Aromatic/Indazole (C) 110 - 150

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The resulting spectrum provides a "molecular fingerprint" and identifies the functional groups present. For this compound, the IR spectrum is expected to display several characteristic absorption bands.

Key predicted vibrational frequencies include:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretch of the indazole ring.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid. Its exact position can be influenced by hydrogen bonding.

C=C and C=N Stretches: A series of absorptions in the 1450-1620 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen bond stretching within the indazole ring system.

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the far-infrared region, typically between 500 and 650 cm⁻¹.

For the related compound 4,6-dichloro-1H-indazole-3-carboxylic acid, strong absorption bands are predicted around 1700 cm⁻¹ (C=O) and in the 2500–3300 cm⁻¹ range (O-H). vulcanchem.com

Mass Spectrometry (LC-MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and measures their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₈H₄Br₂N₂O₂, with a calculated molecular weight of approximately 319.94 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), a characteristic isotopic pattern for the molecular ion [M]⁺• will be observed. This pattern will consist of three peaks at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms. The relative intensities of these peaks ([M]⁺•, [M+2]⁺•, [M+4]⁺•) will be in an approximate 1:2:1 ratio.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). Further fragmentation of the indazole ring would also be expected.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing the compound in complex mixtures or for purity assessment, as it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. vulcanchem.com

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion Isotopic Composition Approximate m/z Predicted Relative Intensity
[M]⁺• C₈H₄(⁷⁹Br)₂N₂O₂ 318 ~100%
[M+2]⁺• C₈H₄(⁷⁹Br)(⁸¹Br)N₂O₂ 320 ~196%
[M+4]⁺• C₈H₄(⁸¹Br)₂N₂O₂ 322 ~96%

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions can be determined.

While the specific crystal structure of this compound has not been reported in publicly available literature, analysis of related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid, demonstrates the utility of this technique. For such compounds, X-ray diffraction typically reveals planar indazole ring systems. A key feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. Similar intermolecular interactions, including N-H···N or N-H···O hydrogen bonds involving the indazole ring, would also be expected to play a significant role in the crystal packing of the title compound.

Calorimetric and Thermogravimetric Studies

Calorimetric and thermogravimetric techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of a material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can determine the thermal stability of this compound, identifying the temperatures at which it begins to decompose. For the analogous 4,6-dichloro-1H-indazole-3-carboxylic acid, the onset of thermal decomposition is predicted to be around 250°C. vulcanchem.com TGA can reveal multi-step decomposition processes, providing information about the breakdown of the molecule.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting and crystallization. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can also serve as an indicator of the sample's purity.

Chromatographic Methods (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to separate, identify, and quantify components in a mixture. These methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

A typical method for this type of molecule would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water (acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound would be separated from impurities based on differences in their polarity, with the more polar components eluting first. Detection is commonly achieved using a UV detector, as the indazole ring system is chromophoric and will absorb UV light. The retention time of the compound under specific chromatographic conditions is a key identifying characteristic. Commercial suppliers often use HPLC to certify the purity of this compound. vulcanchem.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a novel or synthesized compound, matching the experimentally determined elemental composition with the theoretical values calculated from its molecular formula provides strong evidence for its identity and purity.

The molecular formula for this compound is C₈H₄Br₂N₂O₂. The theoretical elemental composition is calculated based on its molecular weight of 319.94 g/mol . The standard method for determining the C, H, and N content is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The results are typically expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's elemental formula.

Table 3: Theoretical Elemental Composition of this compound (C₈H₄Br₂N₂O₂)

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Mass (g/mol) Mass Percentage (%)
Carbon C 12.01 8 96.08 30.03
Hydrogen H 1.008 4 4.032 1.26
Bromine Br 79.90 2 159.80 49.95
Nitrogen N 14.01 2 28.02 8.76
Oxygen O 16.00 2 32.00 10.00
Total 319.93 100.00

Molecular Docking and Ligand Binding Studies

Molecular docking and ligand binding studies are pivotal computational techniques in modern drug discovery and medicinal chemistry, offering profound insights into the interaction between a small molecule, such as this compound, and its macromolecular target, typically a protein or a nucleic acid. These in silico methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex, and are instrumental in elucidating the structural basis of its potential biological activity. While direct molecular docking and extensive ligand binding data for this compound are not extensively documented in publicly available literature, the broader class of indazole-3-carboxylic acid derivatives has been the subject of numerous such investigations. These studies provide a valuable framework for understanding the potential molecular interactions and binding modes of this specific dibrominated analogue.

Derivatives of indazole-3-carboxylic acid have been explored as inhibitors for a variety of biological targets, including kinases, polymerases, and ion channels. Molecular docking simulations for these related compounds have consistently highlighted the importance of the indazole scaffold in establishing key interactions within the active sites of these proteins. The bicyclic indazole ring often engages in hydrophobic and aromatic stacking interactions with nonpolar residues, while the carboxylate or carboxamide group at the 3-position frequently participates in hydrogen bonding with polar or charged amino acids.

For instance, in studies of 3-carboxamide indazole derivatives targeting renal cancer-related proteins, molecular docking has revealed significant binding energies and specific interactions. nih.gov The analysis of these derivatives showed that they effectively fit into the binding pockets of these target proteins, with the indazole core and its substituents playing distinct roles in the binding affinity. nih.gov

Similarly, N-substituted indazole-3-carboxamides have been investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial in DNA repair. nih.gov Structure-based design and molecular modeling were employed to guide the synthesis of derivatives with improved inhibitory activity. nih.gov These studies underscored the ability of the indazole ring to form critical hydrogen bonds and van der Waals interactions with the amino acid residues in the nicotinamide (B372718) binding pocket of PARP-1.

Furthermore, research into indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels has provided detailed structure-activity relationship (SAR) data. nih.gov Molecular modeling in these studies helped to rationalize the observed activities and to propose binding hypotheses, where the indazole moiety and the carboxamide linker are crucial for potent inhibition. nih.govnih.gov

Detailed Research Findings from Analogous Compounds:

To illustrate the potential interactions of the this compound scaffold, the following tables summarize molecular docking and ligand binding data for structurally related indazole-3-carboxamide derivatives from published studies.

Table 1: Molecular Docking Results of 3-Carboxamide Indazole Derivatives Against a Renal Cancer-Related Protein (PDB: 6FEW) nih.gov
Compound DerivativeBinding Energy (kcal/mol)Interacting Amino Acid ResiduesInteraction Type
Derivative 8v-9.5ARG35, LYS38, GLU42Hydrogen Bonding
Derivative 8w-9.2TYR34, PHE82Pi-Pi Stacking
Derivative 8y-9.0LEU20, ILE84Hydrophobic Interaction
Table 2: Ligand Binding Data for N-substituted Indazole-3-carboxamides as PARP-1 Inhibitors nih.gov
Compound DerivativeIC50 (µM)Key Interactions Observed in Docking
Unsubstituted 1H-indazole-3-carboxamide>100 (weakly active)-
1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide36Hydrogen bond with GLY863, Pi-stacking with TYR907
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide6.8Additional hydrogen bonds with SER904
Table 3: Inhibitory Activity of Indazole-3-carboxamides against CRAC Channels nih.gov
Compound DerivativeIC50 (µM) for Ca2+ Influx InhibitionKey Structural Feature
12dsub-µM-CO-NH-Ar amide linker
9c (reverse amide isomer)>100 (inactive)-NH-CO-Ar amide linker

These findings from related indazole derivatives collectively suggest that this compound possesses a promising scaffold for targeted biological activity. The dibromo substitution pattern offers opportunities for enhancing binding affinity and selectivity through halogen bonding and other electronic effects. Future molecular docking and ligand binding studies focused specifically on this compound are warranted to fully elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dibromo-1H-indazole-3-carboxylic acid, and what critical parameters influence yield?

  • Methodological Answer : A common approach involves bromination of a preformed indazole scaffold. For example, indazole derivatives are often synthesized via cyclization of substituted hydrazines with carbonyl compounds, followed by halogenation. Key parameters include:

  • Bromination conditions : Use of brominating agents like N-bromosuccinimide (NBS) or Br₂ in acetic acid under controlled temperature (40–60°C) to avoid over-bromination .
  • Reaction stoichiometry : Maintaining a 2:1 molar ratio of bromine to indazole precursor to ensure selective di-substitution at positions 4 and 6.
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and C-Br bonds (550–650 cm⁻¹). Discrepancies in peak positions may indicate hydrogen bonding or impurities .
  • NMR spectroscopy : ¹H NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for indazole protons); absence of symmetry in splitting confirms 4,6-di-substitution. ¹³C NMR detects carboxylic acid (δ ~170 ppm) and brominated carbons (δ ~110–120 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 305.89 for C₈H₄Br₂N₂O₂).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound, especially considering halogen bonding?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy bromine atoms.
  • Refinement : Employ SHELXL for anisotropic refinement of Br atoms and hydrogen-bonding networks. Halogen bonding (Br···O/N) can be modeled using distance restraints (2.8–3.3 Å) .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps) to confirm absence of disorder.

Q. When encountering discrepancies in reported biological activities of derivatives, what approaches resolve these contradictions?

  • Methodological Answer :

  • Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, solvent).
  • Structural confirmation : Re-determine crystal structures to verify regiochemistry (e.g., 4,6- vs. 5,7-bromination) .

Q. How can computational methods predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-5 for further substitution) .
  • Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. Focus on halogen-bond interactions between Br atoms and protein backbone carbonyls .
  • ADMET prediction : Use SwissADME to assess solubility (LogP ~2.5) and metabolic stability, guiding derivative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.